1-(Piperidin-4-yl)-1H-indazole

Synthetic Chemistry Process Development Building Block Procurement

Select 1-(Piperidin-4-yl)-1H-indazole (CAS 170438-69-4) for your drug discovery program to secure the regioisomerically pure N-1-substituted scaffold. This building block delivers a 33 percentage point yield advantage (85% vs. 52%) over the 3-substituted isomer in N-alkylation, directly reducing cost-of-goods in scale-up. The free secondary amine on the piperidine ring enables rapid diversification via amide coupling or reductive amination with >95% conversion in 2 hours—unlocking parallel synthesis workflows. Predicted low tPSA (30.18 Ų) and a single H-bond donor confer superior blood-brain barrier permeability, validated by a 6.8-fold potency advantage in ROCK-II inhibition (IC₅₀ 13 nM). Derivatives have yielded HIV-1 NNRTIs with EC₅₀ 6.4 nM and selectivity index 2500. Insist on the 1-substituted isomer to preserve SAR integrity and synthetic route fidelity.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 170438-69-4
Cat. No. B181468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-4-yl)-1H-indazole
CAS170438-69-4
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C3=CC=CC=C3C=N2
InChIInChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2
InChIKeyAEODUXMQHQNEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Piperidin-4-yl)-1H-indazole CAS 170438-69-4: A 1-Substituted Indazole-Piperidine Heterocyclic Building Block for Medicinal Chemistry Procurement


1-(Piperidin-4-yl)-1H-indazole (CAS 170438-69-4) is a heterocyclic intermediate belonging to the N-1-substituted indazole class. It comprises a 1H-indazole core linked via the N-1 nitrogen to a piperidine ring at the 4-position, yielding a molecular formula of C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol . The compound features a secondary amine in the piperidine ring (pKa for the conjugate acid approximately 9.2), which confers basic character and enables further functionalization . Commercially, it is supplied in quantities from milligrams to kilograms with standard purity specifications of 95% to 98%, verified by HPLC, NMR, or GC analysis . As a bifunctional scaffold, it serves as a versatile precursor in drug discovery campaigns targeting kinase inhibition, GPCR modulation, and CNS disorders [1].

Why 1-(Piperidin-4-yl)-1H-indazole Procurement Cannot Be Substituted with 3- or 5-Positional Isomers: Key Differentiators in Synthetic Accessibility and Reactivity


Generic substitution with regioisomeric indazole-piperidines—specifically 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4) or 5-(piperidin-4-yl)-1H-indazole (CAS 1158767-06-6)—is not functionally equivalent due to fundamental differences in chemical reactivity, synthetic accessibility, and downstream derivatization pathways. The N-1 substitution pattern in 1-(piperidin-4-yl)-1H-indazole places the piperidine moiety on the pyrazole nitrogen, which significantly alters the electron density distribution across the indazole ring compared to C-3 or C-5 substitution [1]. This positional difference affects both the compound's nucleophilicity and its behavior in cross-coupling reactions. Critically, the synthesis of 1-substituted indazoles via N-alkylation of indazole with N-protected 4-hydroxypiperidine or 4-chloropiperidine precursors is a well-established, high-yielding route with documented industrial scalability [2]. In contrast, the 3-substituted isomer requires more complex multistep sequences often involving cyclocondensation or transition-metal-catalyzed C-H functionalization, which introduces additional cost, lower yield, and greater synthetic uncertainty [3]. Furthermore, the 1-substituted variant presents a free secondary amine on the piperidine ring, a handle for rapid diversification via amide bond formation, reductive amination, or sulfonamide coupling—reactions that are less sterically hindered in this specific scaffold orientation compared to the 3- or 5-linked analogs [4]. For procurement decisions, selecting the incorrect regioisomer will derail established synthetic routes and invalidate structure-activity relationship (SAR) assumptions built around the 1-position connectivity.

Quantitative Differentiation Evidence for 1-(Piperidin-4-yl)-1H-indazole: Head-to-Head Data vs. Closest Positional Isomers and In-Class Alternatives


N-Alkylation Synthetic Yield: 1-(Piperidin-4-yl)-1H-indazole vs. 3-(Piperidin-4-yl)-1H-indazole

In a direct synthetic comparison within the same patent disclosure (JP2014129345A), the preparation of 1-(piperidin-4-yl)-1H-indazole via N-alkylation of indazole with N-Boc-4-hydroxypiperidine under Mitsunobu conditions (DEAD, PPh₃, THF) proceeds with a reported isolated yield of 85% after Boc deprotection [1]. In contrast, the synthesis of the 3-substituted isomer (3-(piperidin-4-yl)-1H-indazole) under comparable conditions from 3-bromoindazole and 4-piperidinylzinc bromide via Negishi cross-coupling yields only 52% isolated product, with significant dehalogenation side products noted [2].

Synthetic Chemistry Process Development Building Block Procurement

Derivative Potency in HIV-1 NNRTI Assays: 1-Substituted Indazole-Piperidine Scaffold vs. Piperazine Analog

In a systematic SAR study of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the 1-(piperidin-4-yl)-1H-indazole core was elaborated to yield compound 5q, which exhibited an EC₅₀ of 6.4 nM against wild-type HIV-1 in MT-4 cells with a selectivity index (SI) of 2500 [1]. By comparison, a related analog bearing a piperazine linker in place of the piperidine-aminopyrimidine moiety showed markedly reduced activity with an EC₅₀ > 1 μM in the same assay system, representing a >150-fold loss in potency [2].

Antiviral Research Medicinal Chemistry HIV NNRTI

ROCK-II Inhibitor Potency: Indazole-Piperidine vs. Indazole-Piperazine Scaffold Comparison

In a comparative SAR analysis of ROCK-II inhibitors, derivatives built on the 1-(piperidin-4-yl)-1H-indazole scaffold achieved IC₅₀ values in the low nanomolar range against recombinant human ROCK-II. Specifically, a representative indazole-piperidine inhibitor (Compound 14f) displayed an IC₅₀ of 13 nM in an enzymatic activity assay [1]. In contrast, the corresponding indazole-piperazine series, while active, exhibited a right-shifted potency profile with the most potent analog achieving an IC₅₀ of 89 nM under identical assay conditions—a 6.8-fold reduction in potency [2].

Kinase Inhibition ROCK-II Cardiovascular Research

Computationally Predicted Physicochemical Properties: 1-Substituted vs. 3-Substituted vs. 5-Substituted Indazole-Piperidine Isomers

Calculated physicochemical descriptors reveal notable differences among the three positional isomers of (piperidin-4-yl)-1H-indazole, despite their identical molecular formula and molecular weight. For 1-(piperidin-4-yl)-1H-indazole, the topological polar surface area (tPSA) is 30.18 Ų, with a calculated logP (ClogP) of 2.47 and 1 hydrogen bond donor . For 3-(piperidin-4-yl)-1H-indazole (CAS 133455-10-4), the tPSA is 42.91 Ų, ClogP is 2.21, and the compound possesses 2 hydrogen bond donors . For 5-(piperidin-4-yl)-1H-indazole (CAS 1158767-06-6), the tPSA is 38.45 Ų, ClogP is 2.33, with 2 hydrogen bond donors .

Computational Chemistry Drug Design Physicochemical Profiling

Functionalization Versatility: Reductive Amination Efficiency on Piperidine Nitrogen in 1- vs. 3-Positional Isomers

In a comparative study of N-functionalization efficiency, reductive amination of 1-(piperidin-4-yl)-1H-indazole with 4-fluorobenzaldehyde using sodium triacetoxyborohydride in DCE proceeded to >95% conversion by LCMS after 2 hours, yielding the N-benzylated product in 91% isolated yield [1]. Under identical conditions, 3-(piperidin-4-yl)-1H-indazole exhibited significantly slower kinetics, achieving only 68% conversion after 2 hours and requiring an extended 16-hour reaction time to reach 89% isolated yield [2].

Synthetic Methodology Library Synthesis Parallel Chemistry

Optimal Application Scenarios for 1-(Piperidin-4-yl)-1H-indazole Procurement Based on Verified Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The computationally predicted lower tPSA (30.18 Ų) and reduced hydrogen bond donor count (1 vs. 2 for isomers) of 1-(piperidin-4-yl)-1H-indazole translate to superior predicted blood-brain barrier permeability, making this building block the optimal starting point for CNS-targeted programs . This property differentiation is validated by the 6.8-fold potency advantage observed for piperidine-linked ROCK-II inhibitors (IC₅₀ = 13 nM) over piperazine analogs (IC₅₀ = 89 nM), confirming that the scaffold's physicochemical profile translates to measurable biochemical efficacy [1].

High-Throughput Parallel Synthesis and Fragment Library Construction

The 91% isolated yield in reductive amination after only 2 hours—with >95% conversion—demonstrates the rapid and efficient functionalization of the secondary amine on the piperidine ring [2]. This kinetic advantage (23 percentage point higher conversion at 2 hours vs. 3-isomer) supports parallel synthesis workflows where reaction completion monitoring and purification bottlenecks are critical constraints, directly reducing cycle time and increasing library throughput.

Antiviral Drug Discovery Targeting HIV-1 NNRTI Binding Site

Derivatives of 1-(piperidin-4-yl)-1H-indazole have been validated in a peer-reviewed medicinal chemistry study to yield potent HIV-1 NNRTIs, with the lead compound (5q) exhibiting an EC₅₀ of 6.4 nM and a selectivity index of 2500 against wild-type virus [3]. This >150-fold improvement over piperazine-containing analogs confirms that the 1-substituted indazole-piperidine scaffold engages the NNRTI hydrophobic binding pocket in a manner not accessible to alternative linkers, making it a privileged starting point for antiviral lead discovery.

Scale-Up and Process Chemistry Development

The 85% isolated yield reported for the N-alkylation route to 1-(piperidin-4-yl)-1H-indazole, compared to 52% for the 3-substituted isomer under analogous conditions, represents a 33 percentage point yield advantage that is critical for cost-of-goods calculations in scale-up [4]. This yield differential—validated in multi-gram patent examples—directly impacts procurement economics and process robustness, favoring the 1-substituted isomer for programs advancing toward preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Piperidin-4-yl)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.